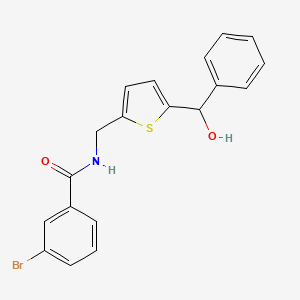

3-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Transformations

- The reaction of brominated benzofurans and indoles with thioureas and thioamides under basic conditions has been explored, showcasing the versatility of brominated compounds in facilitating Eschenmoser coupling reactions, ring transformations, and dimerization processes. These reactions highlight the potential of brominated benzamides in synthesizing various heterocyclic structures with potential biological activity (Kammel et al., 2015).

- The synthesis and characterization of new thiourea derivatives, including their antipathogenic activity, demonstrate the application of brominated compounds in developing novel antimicrobial agents. These derivatives have shown significant activity against biofilm-forming bacteria, pointing towards the potential use of such compounds in treating infections resistant to traditional antibiotics (Limban et al., 2011).

Pharmacological Applications

- Research on substituted benzothiazoles indicates their potential as pharmacological agents. The copper-catalyzed intramolecular cyclization of substituted thioureas to synthesize N-benzothiazol-2-yl-amides underlines the synthetic utility of brominated compounds in creating biologically active molecules. Such compounds may serve as leads for the development of new drugs with specific therapeutic targets (Wang et al., 2008).

Novel Compounds and Material Synthesis

- The synthesis of bromophenols from marine algae and their antibacterial properties showcase the natural occurrence and bioactivity of brominated compounds. These findings suggest the potential of such compounds in developing new antibacterial agents and exploring the marine ecosystem for drug discovery (Xu et al., 2003).

Mécanisme D'action

Target of action

The compound “3-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide” contains an indole nucleus , which is found in many bioactive aromatic compounds. Compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that “this compound” might also interact with multiple targets.

Biochemical pathways

Without specific studies on “this compound”, it’s difficult to determine the exact biochemical pathways it affects. Given the broad spectrum of biological activities of indole derivatives , it’s likely that this compound could interact with multiple biochemical pathways.

Result of action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. As mentioned, indole derivatives can have a wide range of biological activities , suggesting that the effects of this compound could be diverse.

Propriétés

IUPAC Name |

3-bromo-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO2S/c20-15-8-4-7-14(11-15)19(23)21-12-16-9-10-17(24-16)18(22)13-5-2-1-3-6-13/h1-11,18,22H,12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZROZLBTRYYXAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C3=CC(=CC=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(4-Benzylpiperazino)-3-nitrophenyl]methylene}malononitrile](/img/structure/B2581926.png)

![2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol](/img/structure/B2581928.png)

![4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2581930.png)

![ethyl 2-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2581934.png)

![5,6-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2581937.png)

![2-{2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid](/img/structure/B2581943.png)

![3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581944.png)